![molecular formula C18H27N3O3 B2520485 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2202120-04-3](/img/structure/B2520485.png)
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the piperidine carboxamide family, which are of interest due to their biological activities. For instance, the first paper describes a new class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as tubulin inhibitors with potential applications in cancer treatment . The second paper discusses the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor that could be relevant for central nervous system disorders . These studies provide insights into the chemical space around piperidine carboxamides and their potential therapeutic uses.
Synthesis Analysis
The synthesis of related compounds has been explored in the papers provided. The scalable and facile synthetic process described for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves starting from 4-aminopyridine and N,N'-carbonyldiimidazole, followed by acylation, deprotection, and salt formation . This method yields the final product with high purity and can be scaled up for production. Although the exact synthesis of "4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is crucial for their biological activity. The antiproliferative piperidine carboxamides mentioned in the first paper have a 1,2,4-oxadiazol-5-yl group, which is essential for their action as tubulin inhibitors . The structure-activity relationship (SAR) guided optimization indicates that the terminal fragments of the molecule are significant for potency. While the specific molecular structure analysis of "4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide" is not provided, the importance of the piperidine core and the attached groups in determining biological activity is evident.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine carboxamides are critical for obtaining the desired compounds with the necessary purity and yield. The second paper outlines a series of reactions including acylation and deprotection, which are common in the synthesis of carboxamide derivatives . These reactions are likely to be relevant for the synthesis of "4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide" as well, although specific reactions for this compound would need to be developed based on its unique structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides are not explicitly discussed in the provided papers. However, such properties are typically influenced by the molecular structure and functional groups present in the compound. For example, the presence of a pyridine ring or an oxadiazolyl group can affect the compound's solubility, stability, and reactivity. The antiproliferative activity of the compounds discussed in the first paper suggests that they have sufficient stability and bioavailability to exert their effects on tubulin . The synthesis process described in the second paper also implies that the final product has high purity, which is indicative of its stability and suitability for further development .
科学的研究の応用
Enantioselective Synthesis
One area of application involves the enantioselective process for the synthesis of compounds with potential as CGRP receptor inhibitors, highlighting the importance of stereochemistry in the development of pharmaceuticals. This research demonstrates the development of a convergent, stereoselective, and economical synthesis of specific inhibitors, underlining the relevance of such compounds in medicinal chemistry (Cann et al., 2012).
Nitric Oxide Synthase Inhibition
Research on 2-aminopyridines has shown their role as highly selective inducible nitric oxide synthase inhibitors. The modification of these compounds can lead to potent and selective inhibitors, suggesting potential applications in the treatment of conditions involving nitric oxide synthase (Connolly et al., 2004).
Palladium-Catalyzed Aminocarbonylation
The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions highlights the utility of piperidine derivatives in synthetic organic chemistry. Such reactions facilitate the synthesis of complex amides from simpler starting materials, showcasing the application of these compounds in the synthesis of diverse organic molecules (Takács et al., 2014).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of hydroxypyridine derivatives provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. This research has implications for understanding the solid-state properties of pharmaceuticals and materials science applications (Kuleshova & Khrustalev, 2000).
Synthesis of Functionalized Pyridines
Research on the ring transformation of pyrimidinones into functionalized aminopyridines demonstrates the versatility of pyridine derivatives in synthetic chemistry. Such transformations enable the introduction of various functional groups, expanding the toolkit for the synthesis of complex organic molecules (Nishiwaki et al., 2006).
特性
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-3-2-8-19-17(14)24-13-15-4-9-21(10-5-15)18(22)20-16-6-11-23-12-7-16/h2-3,8,15-16H,4-7,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYGBVXZOAXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)
![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)
![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)
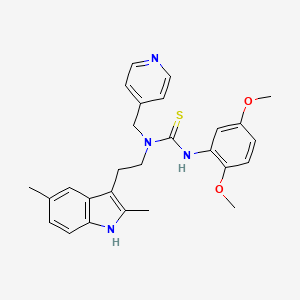
![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
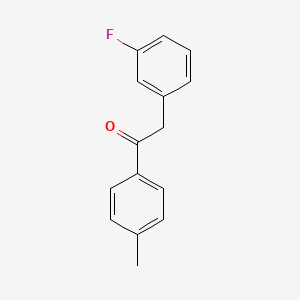
![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)
![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)
![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)
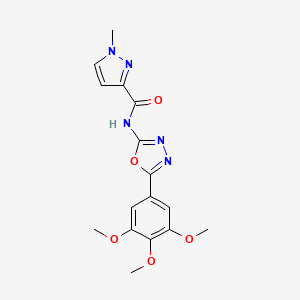
![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
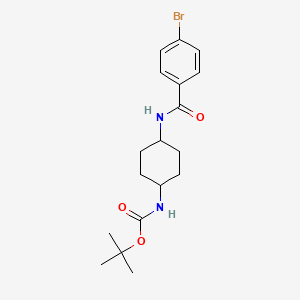
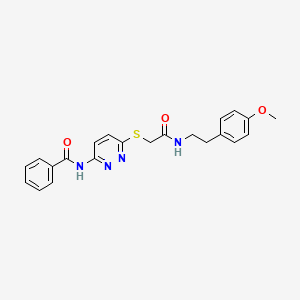
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)